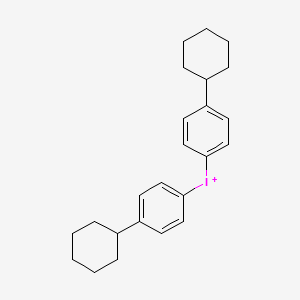
Bis(4-cyclohexylphenyl)iodanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-cyclohexylphenyl)iodanium: is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis as electrophilic arylating agents. The presence of iodine in a hypervalent state allows these compounds to participate in a variety of chemical transformations, making them valuable tools in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyclohexylphenyl)iodanium typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of an acid. One common method is the one-pot synthesis using Oxone (potassium peroxymonosulfate) and sulfuric acid. This method is versatile and can be used to prepare a wide range of diaryliodonium salts .
Industrial Production Methods: Industrial production of diaryliodonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Bis(4-cyclohexylphenyl)iodanium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers an aryl group to a nucleophile.
Cyclization: It can induce cyclization reactions, forming cyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, m-chloroperbenzoic acid (m-CPBA).
Acids: Sulfuric acid, trifluoromethanesulfonic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed: The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to a nucleophile .
科学的研究の応用
Chemistry: In organic chemistry, bis(4-cyclohexylphenyl)iodanium is used as an arylating agent in the synthesis of complex molecules. Its ability to transfer aryl groups efficiently makes it a valuable reagent in the construction of aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its role as a photoacid generator in photolithography is particularly noteworthy, where it helps in the patterning of semiconductor materials .
類似化合物との比較
Similar Compounds:
- Bis(4-tert-butylphenyl)iodanium
- Bis(4-methoxyphenyl)iodanium
- Bis(4-bromophenyl)iodanium
Uniqueness: Bis(4-cyclohexylphenyl)iodanium is unique due to the presence of the cyclohexyl groups, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other diaryliodonium salts .
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis. Its unique reactivity and ability to participate in a variety of chemical transformations make it an important tool for chemists. Its applications in industry, particularly in photolithography, further highlight its significance.
特性
| 94287-61-3 | |
分子式 |
C24H30I+ |
分子量 |
445.4 g/mol |
IUPAC名 |
bis(4-cyclohexylphenyl)iodanium |
InChI |
InChI=1S/C24H30I/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2/q+1 |
InChIキー |
HRTUBJZOPCUYSL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


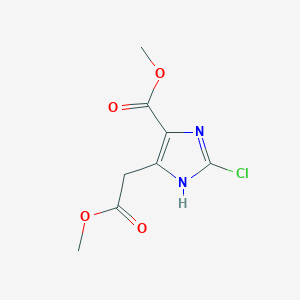

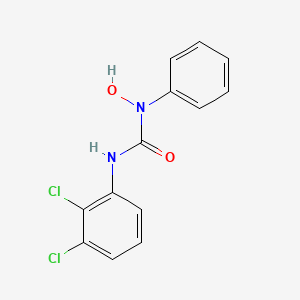
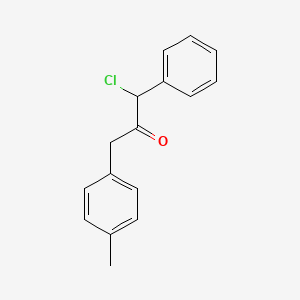
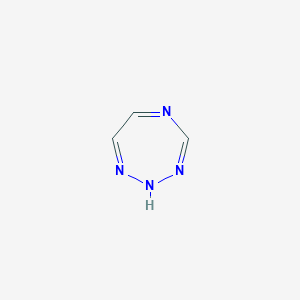

![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
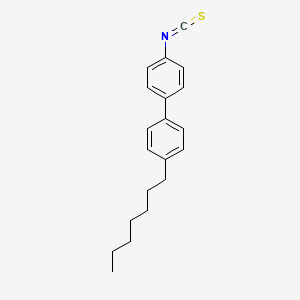

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)


